N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of the hydrazide functional group (-CONHNH2). The presence of nitrobenzylidene groups in its structure adds to its reactivity and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide typically involves the reaction of pentanedihydrazide with 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The process involves the condensation of the aldehyde groups with the hydrazide groups, forming the desired bis(4-nitrobenzylidene) derivative .
Industrial Production Methods
While specific industrial production methods for N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Solvents: Ethanol, methanol, or other polar solvents.
Reaction Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted hydrazides.
Condensation Products: More complex hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with proteins and enzymes. The hydrazide groups can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrobenzylidene)aniline: Shares the nitrobenzylidene group but lacks the hydrazide functionality.
N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide: Similar hydrazide structure with different substituents.
N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide: Similar structure with hydroxyl groups.
Uniqueness
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is unique due to the presence of two nitrobenzylidene groups and the pentanedihydrazide backbone
Eigenschaften
CAS-Nummer |
302909-25-7 |
---|---|
Molekularformel |
C19H18N6O6 |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-8-16(9-5-14)24(28)29)2-1-3-19(27)23-21-13-15-6-10-17(11-7-15)25(30)31/h4-13H,1-3H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
InChI-Schlüssel |
AAXACTHSNRWYEX-ZIOPAAQOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.